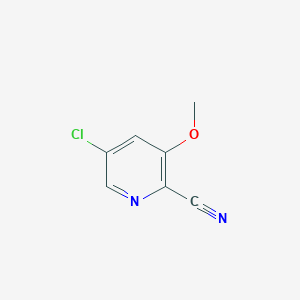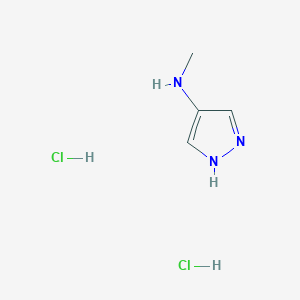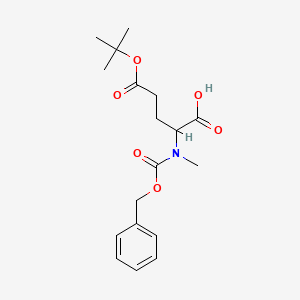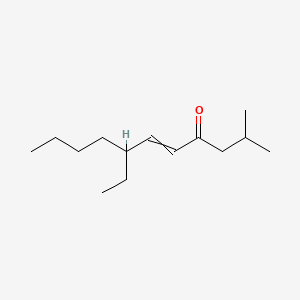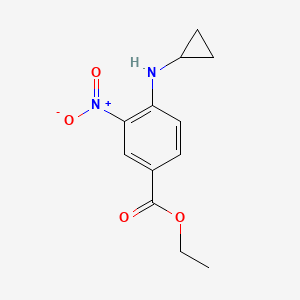
Ethyl 4-(cyclopropylamino)-3-nitrobenzoate
Overview
Description
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a nucleophilic substitution mechanism . This involves the nitrogen atom in the cyclopropylamino group acting as a nucleophile, attacking an electrophilic carbon in the target molecule .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical pathways, such as the formation of oximes and hydrazones .
Pharmacokinetics
Based on its structural similarity to ethyl 4-(cyclopropylamino)butanoate, it can be inferred that it has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.26, suggesting it may have good bioavailability .
Result of Action
Based on its structural similarity to other compounds, it may result in the formation of new chemical bonds and the alteration of molecular structures .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(cyclopropylamino)-3-nitrobenzoate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been found to interact with several key enzymes, including cytochrome P450 monooxygenases and NADPH-cytochrome P450 reductases . These interactions are crucial for the compound’s ability to influence oxidative metabolic reactions, which are essential for various cellular processes. Additionally, this compound has been shown to bind to specific proteins, altering their conformation and activity, thereby affecting downstream biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of genes involved in oxidative stress responses and metabolic regulation . Furthermore, this compound affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate enzyme activities and metabolic pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism and detoxification . This compound interacts with enzymes such as cytochrome P450 monooxygenases, which play a crucial role in its biotransformation and metabolic activation. The metabolic pathways influenced by this compound can lead to changes in metabolite levels and overall metabolic flux within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for different biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are critical for its activity and function . This compound is predominantly localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other proteins involved in oxidative metabolism. The subcellular localization of this compound is directed by targeting signals and post-translational modifications that ensure its proper compartmentalization within the cell.
Properties
IUPAC Name |
ethyl 4-(cyclopropylamino)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-2-18-12(15)8-3-6-10(13-9-4-5-9)11(7-8)14(16)17/h3,6-7,9,13H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGCSHFQVYOFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-4-amine](/img/structure/B1431343.png)


![Endo-7-amino-9-boc-3-oxa-9-aza-bicyclo[3.3.1]nonane](/img/structure/B1431348.png)
![8-Chloro-1,2,3,4,4a,9b-hexahydro-pyrido[4,3-b]indole-5-carboxylic acid tert-butyl ester](/img/structure/B1431349.png)


